molecular formula C8H9BrN2 B1446673 5-Bromo-4-cyclopropyl-2-methylpyrimidine CAS No. 1368136-82-6

5-Bromo-4-cyclopropyl-2-methylpyrimidine

Cat. No. B1446673
CAS RN: 1368136-82-6
M. Wt: 213.07 g/mol
InChI Key: AOYJYXDHLYWUTG-UHFFFAOYSA-N
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Description

5-Bromo-4-cyclopropyl-2-methylpyrimidine is a heterocyclic organic compound with a molecular weight of 213.08 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-cyclopropyl-2-methylpyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The ring is substituted with a bromine atom, a cyclopropyl group, and a methyl group .


Physical And Chemical Properties Analysis

5-Bromo-4-cyclopropyl-2-methylpyrimidine is a solid substance at room temperature . The InChI code for this compound is 1S/C8H9BrN2/c1-5-10-4-7(9)8(11-5)6-2-3-6/h4,6H,2-3H2,1H3 .

Scientific Research Applications

Antiviral Activity

5-Bromo-4-cyclopropyl-2-methylpyrimidine, as part of the 5-substituted-2,4-diamino-6-hydroxypyrimidines family, has been researched for its potential antiviral activity. These compounds have shown poor activity against DNA viruses like herpes simplex virus, but some derivatives have significantly inhibited retrovirus replication in cell culture (Hocková et al., 2003).

Synthesis of Thiazolo[4,5-d]pyrimidines

Research has explored the synthesis of thiazolo[4,5-d]pyrimidines starting from 5-bromo-4-cyclopropyl-2-methylpyrimidine. These compounds have been synthesized via reactions with various isothiocyanates, demonstrating the versatility of this pyrimidine derivative in organic synthesis (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Regioselectivity in Reactions

Studies on the regioselective displacement reaction of ammonia with this compound have provided insights into chemical behavior and potential applications in the synthesis of substituted aminopyrimidines, crucial for pharmaceutical development (Doulah et al., 2014).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-bromo-4-cyclopropyl-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-5-10-4-7(9)8(11-5)6-2-3-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYJYXDHLYWUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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